molecular formula C13H24N2O4 B1412333 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- CAS No. 1573119-55-7

1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-

Cat. No. B1412333
CAS RN: 1573119-55-7
M. Wt: 272.34 g/mol
InChI Key: DYAJFHGDZNEAPQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Rubtsova et al. (2020) explores the synthesis of various derivatives of pyrrolidin-2-ones, including compounds related to 1-Pyrrolidinecarboxylic acid. These compounds are significant due to their presence in natural products and biologically active molecules. The study emphasizes the importance of introducing different substituents into pyrrolidin-2-ones for creating new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).

Bioreduction in Antibiotic Synthesis

Chartrain et al. (1995) discuss the bioreduction of β-ketoester to (R)-β-hydroxyester by the fungus Mortierella alpina, a precursor to the β-methyl carbapenem antibiotic. This study demonstrates the utility of microbial bioreduction in synthesizing precursors for antibiotics, which is relevant to the compound (Chartrain et al., 1995).

Synthesis and Cardiotonic Activity

Mosti et al. (1992) investigate the synthesis and cardiotonic activity of various pyridinecarboxylic acids and their esters. This research is relevant as it provides insights into the synthesis of similar compounds and their potential cardiotonic properties (Mosti et al., 1992).

Peptide Synthesis Applications

Dutta and Morley (1971) examine the preparation of 2-pyridyl esters and their use in peptide synthesis. This study highlights the potential application of compounds like 1-Pyrrolidinecarboxylic acid in synthesizing peptides, a crucial area in biochemistry and drug development (Dutta & Morley, 1971).

properties

IUPAC Name

tert-butyl (2R)-2-(3-hydroxypropylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-4-6-10(15)11(17)14-7-5-9-16/h10,16H,4-9H2,1-3H3,(H,14,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAJFHGDZNEAPQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 4
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.